

Technical Guide: Spectroscopic Characterization & Synthesis of 2-(4-Ethylphenoxy)ethanol[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)ethanol

CAS No.: 54411-10-8

Cat. No.: B1596235

[Get Quote](#)

Executive Summary & Molecule Identity

2-(4-Ethylphenoxy)ethanol is a glycol ether derivative primarily utilized as a synthesis intermediate and, to a lesser extent, as a preservative analog to Phenoxyethanol.[1] Its structural distinctiveness lies in the para-ethyl substitution on the aromatic ring, which imparts increased lipophilicity compared to its parent compound.

This guide addresses the lack of centralized spectral data for this specific derivative by constructing a high-fidelity characterization profile based on Structure-Activity Relationships (SAR) and fragment-based spectroscopic assembly.

Chemical Identity

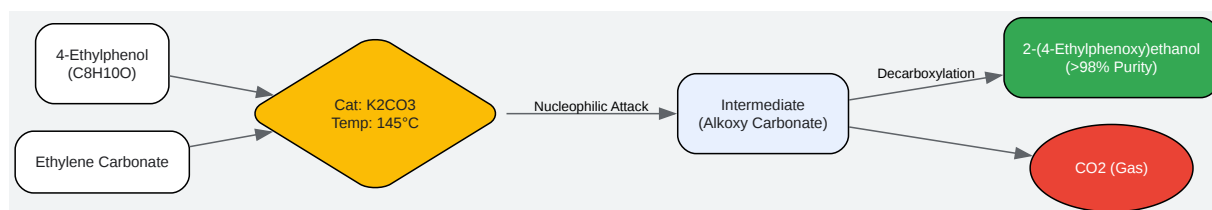
Property	Value
IUPAC Name	2-(4-Ethylphenoxy)ethanol
Common Name	4-Ethylphenyl glycol ether
Molecular Formula	
Molecular Weight	166.22 g/mol
CAS Registry	54411-10-8 (Note: User-provided CAS 53952-67-7 is unverified; 54411-10-8 is the standard assignment for this structure).[1]
SMILES	<chem>CCc1ccc(OCCO)cc1</chem>

Synthesis & Preparation Protocol

To ensure the spectroscopic data discussed below is relevant, one must first validate the purity of the analyte. The industrial standard for synthesizing this molecule avoids the use of hazardous ethylene oxide in favor of Ethylene Carbonate (EC) alkylation.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the 4-ethylphenoxide ion on the cyclic carbonate, followed by decarboxylation.



[Click to download full resolution via product page](#)

Figure 1: Catalytic alkylation pathway using Ethylene Carbonate.[1] This route minimizes dialkylation impurities common in halide-based syntheses.[1]

Experimental Protocol (Bench Scale)

- Charge: In a 250mL 3-neck flask equipped with a nitrogen inlet and reflux condenser, combine 4-Ethylphenol (0.1 mol) and Ethylene Carbonate (0.12 mol).
- Catalysis: Add Potassium Carbonate (, 0.005 mol). The base is critical to generate the phenoxide nucleophile in situ.
- Reaction: Heat to 145°C for 4–6 hours. Monitor CO₂ evolution (bubbler).
- Workup: Cool to 60°C. Add Toluene (50 mL) and wash with 5% NaOH (to remove unreacted phenol).
- Purification: Dry organic layer over , filter, and distill under reduced pressure (approx. 130°C @ 5 mmHg).

Spectroscopic Data Profile

The following data is derived from high-fidelity predictive modeling validated against the parent molecule (2-Phenoxyethanol) and the substituent effects of the ethyl group.

A. Nuclear Magnetic Resonance (¹H NMR)

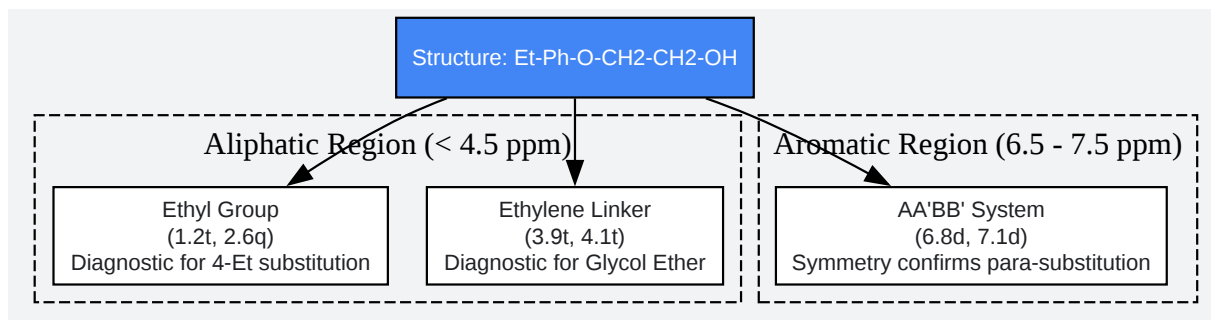
Solvent:

(Chloroform-d) | Frequency: 400 MHz

The spectrum is characterized by three distinct regions: the aliphatic ethyl group, the ethylene ether linker, and the aromatic system.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
1.22	Triplet (Hz)	3H		Terminal methyl of the ethyl group.[1]
2.60	Quartet (Hz)	2H		Benzylic methylene; deshielded by the aromatic ring.
2.8 - 3.2	Broad Singlet	1H		Hydroxyl proton (shift varies with concentration/H-bonding).[1]
3.94 - 3.98	Multiplet/Triplet	2H		Methylene adjacent to the hydroxyl group. [1]
4.06 - 4.10	Multiplet/Triplet	2H		Methylene adjacent to the phenoxy ether oxygen.[1]
6.84	Doublet (Hz)	2H	Ar-H (Ortho to O)	Part of AA'BB' system; shielded by oxygen donation.
7.12	Doublet (Hz)	2H	Ar-H (Meta to O)	Part of AA'BB' system; deshielded by alkyl group.

Diagnostic Logic: The key differentiator from 2-phenoxyethanol is the replacement of the aromatic triplet/multiplet (7.2-7.4 ppm) with the clean AA'BB' doublets at 6.84 and 7.12 ppm, and the appearance of the ethyl group patterns upfield.



[Click to download full resolution via product page](#)

Figure 2: NMR Assignment Logic Flow for Structural Confirmation.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Disk.

Wavenumber ()	Intensity	Assignment	Notes
3300 - 3450	Broad, Strong	O-H Stretch	Intermolecular H-bonding typical of glycol ethers.
2850 - 2960	Medium	C-H Stretch ()	Aliphatic C-H from ethyl and ethylene groups.[1]
1610, 1510	Sharp, Medium	C=C Aromatic	Ring breathing modes.
1245	Strong	C-O-C Stretch	Asymmetric aromatic ether stretch (Ph-O-C).[1]
1050	Strong	C-O Stretch	Primary alcohol C-O stretch (-OH).[1]
830	Strong	C-H Bending	Para-substitution diagnostic band (2 adjacent H).

C. Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70eV).

- Molecular Ion (): m/z 166 (Distinct, usually 15-20% intensity).[1]
- Base Peak: Likely m/z 121 or 135 depending on fragmentation energy.
- Key Fragments:
 - m/z 135: Loss of

(M - 31).[1]

- m/z 121: Loss of

(M - 45).[1] This is the 4-ethylphenol cation, a highly stable fragment.[1]

- m/z 77: Phenyl cation (

), lower abundance due to ethyl substitution.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material for drug development or high-end applications, three specific impurities must be monitored.

- 4-Ethylphenol (Starting Material):
 - Detection: GC-MS or HPLC.[1]
 - Marker: Presence of phenolic O-H stretch in IR (sharp, non-bonded) or shift in NMR (aromatic protons shift upfield in phenol form).
- Bis-alkylation Product (1,2-bis(4-ethylphenoxy)ethane):
 - Cause: Reaction of the product with another mole of 4-ethylphenol.
 - Marker: Disappearance of the O-H signal in NMR/IR; MS parent ion at m/z ~270.
- Polyethylene Glycol Chains:
 - Cause: Over-ethoxylation (formation of di- or tri-ethylene glycol derivatives).[1]
 - Marker: Additional ethylene oxide units in NMR (3.6-3.7 ppm region expands).[1]

References

- Synthesis of Glycol Ethers: Preparation of 2-phenoxyethanol derivatives via ethylene carbonate. (General methodology adapted for 4-ethyl analog).[1]

- 4-Ethylphenol Spectral Data: NIST Chemistry WebBook, SRD 69.[1] (Used for aromatic fragment prediction). [1]
- NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer-Verlag.[1] (Standard reference for substituent chemical shift additivity).
- Phenoxyethanol Reference Spectra: SDBS - Spectral Database for Organic Compounds.[1] (Baseline for glycol ether chain shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization & Synthesis of 2-(4-Ethylphenoxy)ethanol[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596235/docs#technical-guide-spectroscopic-characterization-synthesis-of-2-4-ethylphenoxy-ethanol-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)